![molecular formula C13H9Br2ClO B3290362 1,5-Dibromo-3-chloro-2-(phenylmethoxy)benzene CAS No. 864181-25-9](/img/structure/B3290362.png)
1,5-Dibromo-3-chloro-2-(phenylmethoxy)benzene
Overview
Description
1,5-Dibromo-3-chloro-2-(phenylmethoxy)benzene is a chemical compound with the CAS Number: 864181-25-9 . Its IUPAC name is 2-(benzyloxy)-1,5-dibromo-3-chlorobenzene . The molecular weight of this compound is 376.47 . It is stored at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H9Br2ClO/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 . This code provides a specific representation of the molecular structure of the compound.Scientific Research Applications
Molecular Interactions and Solid-State Structures
Studies on dibromo-bis(phenylalkoxy)benzene derivatives have shown significant insights into molecular interactions and solid-state structures. For example, research on 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives revealed how C–Br...π(arene) interactions, C–H...Br hydrogen bonds, Br...Br interactions, and arene–arene π-stacking play a crucial role in their molecular packing. These findings are crucial for understanding the solid-state chemistry of such compounds and can inform the design of materials with desired physical and chemical properties (Manfroni et al., 2021).
Organic Synthesis and Catalysis
Brominated and chlorinated benzene derivatives serve as key intermediates in organic synthesis, including the Friedel–Crafts alkylation reactions. These compounds can participate in complex chemical transformations, leading to a variety of functionalized aromatic compounds. Research on the alkylation of benzene with dibromo-chloro-propane derivatives exemplifies the versatility of these compounds in synthesizing complex organic molecules with potential applications in pharmaceuticals, materials science, and chemical engineering (Albar et al., 1997).
Material Science and Polymer Chemistry
Compounds similar to 1,5-Dibromo-3-chloro-2-(phenylmethoxy)benzene are utilized in the synthesis of advanced materials, including polymers and copolymers. For instance, dibromo-benzene derivatives have been used as initiators in the cationic ring-opening polymerization of tetrahydrofuran, leading to macromonomers with central dibromobenzene rings. These macromonomers are further employed in cross-coupling reactions to produce poly(p-phenylene) with alternating side chains, demonstrating their utility in designing novel polymeric materials with specific characteristics (Cianga et al., 2002).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
1,5-dibromo-3-chloro-2-phenylmethoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2ClO/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIUPHLTTDFZHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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